molecular formula C14H16BrN3O B280375 4-bromo-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B280375
M. Wt: 322.2 g/mol
InChI Key: WKRRPMHTFCUQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is commonly referred to as BPP and is known for its unique molecular structure, which makes it an attractive target for researchers in various fields. In

Mechanism of Action

BPP acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and stress-related behaviors. BPP binds to the NOP receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of nociception, anxiety, and stress-related behaviors.
Biochemical and Physiological Effects:
BPP has been found to have several biochemical and physiological effects, including the inhibition of pain, anxiety, and stress-related behaviors. Studies have also suggested that BPP may have potential applications in the treatment of drug addiction and depression.

Advantages and Limitations for Lab Experiments

The advantages of using BPP in lab experiments include its relatively simple synthesis method, its selectivity for the NOP receptor, and its potential applications in various fields. However, the limitations of using BPP in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on BPP, including the development of more selective and potent NOP receptor antagonists, the investigation of BPP's potential applications in the treatment of drug addiction and depression, and the exploration of BPP's mechanism of action and potential side effects. Further research on BPP may lead to the development of new treatments for various neurological disorders and conditions.

Synthesis Methods

The synthesis of BPP involves several steps, including the reaction of 1-phenylethylamine with ethyl acetoacetate to form N-(1-phenylethyl)acetamide. The resulting compound is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to form BPP. The synthesis of BPP is relatively simple and can be achieved through standard laboratory techniques.

Scientific Research Applications

BPP has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that BPP can act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation, anxiety, and stress-related behaviors. BPP has also been found to have potential applications in the treatment of drug addiction and depression.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.2 g/mol

IUPAC Name

4-bromo-2-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O/c1-3-18-13(12(15)9-16-18)14(19)17-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,17,19)

InChI Key

WKRRPMHTFCUQMB-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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